molecular formula C23H18BrFN2O3S B2783028 N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893280-84-7

N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2783028
CAS No.: 893280-84-7
M. Wt: 501.37
InChI Key: QXZILEJQYYNNLW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a fluorobenzyl sulfonyl group, and an indole moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZILEJQYYNNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole core is then reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride to introduce the fluorobenzyl group.

    Acetamide Formation: The resulting compound is then reacted with bromoacetyl bromide to form the acetamide linkage.

    Final Coupling: The final step involves coupling the intermediate with 4-bromophenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
  • N-(4-methylphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
  • N-(4-nitrophenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The combination of the bromophenyl group with the fluorobenzyl sulfonyl and indole moieties provides a distinctive structural framework that can lead to unique properties and applications compared to similar compounds.

Biological Activity

N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of the compound's biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure can be synthesized through methods such as Fischer indole synthesis or cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the methanesulfonyl group is achieved using sulfonyl chlorides in the presence of a base.
  • Nucleophilic Substitution : The fluorophenyl group is incorporated via nucleophilic aromatic substitution.
  • Final Coupling : The final product is formed by coupling the indole derivative with the acetamide under suitable conditions, often utilizing coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that compounds with halogenated phenyl groups demonstrate enhanced activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

The antimicrobial efficacy can be attributed to the lipophilicity of these compounds, allowing them to penetrate bacterial membranes effectively. For example, a study reported that chloroacetamides with specific substitutions were particularly effective against E. coli and C. albicans, suggesting that structural modifications significantly influence biological activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against human breast adenocarcinoma cell lines (e.g., MCF7) . The mechanism of action is believed to involve modulation of specific signaling pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies, which reveal how different substituents on the phenyl rings affect its potency:

Substituent Biological Activity
4-BromophenylEnhanced lipophilicity; increased membrane penetration
2-FluorophenylImproved interaction with target enzymes/receptors
Methanesulfonyl groupCritical for maintaining biological activity against pathogens

These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies have highlighted the effectiveness of structurally related compounds. For instance, a recent study synthesized a series of N-(substituted phenyl)-2-chloroacetamides and evaluated their antimicrobial activity using standard testing methods against various pathogens . Results indicated that specific structural features correlated with higher antibacterial efficacy, reinforcing the importance of SAR in drug design.

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